2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane
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Overview
Description
“2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane” is a chemical compound with the IUPAC name di-tert-butyl 2,7-diazaspiro [4.4]nonane-2,7-dicarboxylate . It has a molecular weight of 326.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3 . This indicates the molecular structure of the compound.It is typically stored at room temperature . The physical form of the compound is not specified in the search results.
Scientific Research Applications
Deprotection of N-Boc Group
The compound is used in the deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . This process involves the use of oxalyl chloride in methanol and takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Synthesis of Medicinally Active Compounds
This compound plays a crucial role in the synthesis of medicinally active compounds. For instance, it was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Protection of Amino Groups
The tert-butyloxycarbonyl (Boc) group, which is part of this compound, is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Inhibition of Cell Growth
The compound is known to inhibit cell growth. The inhibiting effect of the secondary phosphite antioxidant degradation product bis (2,4-di-tert-butylphenyl)phosphate (bDtBPP) on cell growth is well-known .
Use in Bioprocessing Materials
The compound is used in polyolefin bioprocessing materials. Its formation is attributed to oxidation generating the oxidized species AO1-D1 and/or hydrolysis to form bDtBPP and 2,4-Di-tert–butylphenol .
Inhibition of COX-2/5-LO
The di-tert-butylphenol derivatives, which include this compound, represent potent dual COX-2/5-LO inhibitors . The incorporation of p-carborane and further substitution of the p-position resulted in four carborane-based di-tert-butylphenol analogs that showed no or weak COX inhibition but high 5-LO inhibitory activities in vitro .
Safety and Hazards
properties
IUPAC Name |
ditert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDVWTLOJCCOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane |
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